7-Hydroxyisoflavone

概要

説明

7-ヒドロキシイソフラボンは、様々な植物に存在するフラボノイドの一種である天然のイソフラボンです。イソフラボン構造の7位にヒドロキシ基が存在することを特徴としています。 この化合物は、抗酸化、抗炎症、エストロゲン様作用など、潜在的な生物活性があることから注目を集めています .

2. 製法

合成経路と反応条件: 7-ヒドロキシイソフラボンは、様々な方法で合成できます。 一般的な方法の1つは、レゾルシノールと置換されたフェニル酢酸をワンポット合成で縮合させることです . もう1つの方法には、アセトブロモグルコースを2,4-ジヒドロキシ-フェニルベンジルケトンと反応させて、続いてグリコシル化を行う方法があります .

工業生産方法: 7-ヒドロキシイソフラボンの工業生産では、多くの場合、機械化学的方法を用いて、溶媒和物や多形体を作成します . これらの方法は、高い収率と純度を確保することで、医薬品用途に適した化合物となります。

準備方法

Synthetic Routes and Reaction Conditions: 7-Hydroxyisoflavone can be synthesized through various methods. One common approach involves the condensation of resorcinol with substituted phenylacetic acids in a one-pot synthesis . Another method includes the use of acetobromoglucose with 2,4-dihydroxy-phenyl benzyl ketones, followed by glycosylation .

Industrial Production Methods: Industrial production of this compound often involves the use of mechanochemical methods to prepare solvent adducts and polymorphs . These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications.

化学反応の分析

反応の種類: 7-ヒドロキシイソフラボンは、次のような様々な化学反応を起こします。

酸化: キノンを生成するために酸化されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや触媒的水素化がよく用いられます。

主な生成物:

酸化: キノン。

還元: イソフラバノン。

科学的研究の応用

Chemical Applications

Synthesis and Derivatives

7-Hydroxyisoflavone serves as a precursor for synthesizing various derivatives, allowing researchers to study their properties and biological activities. Its unique hydroxy substitution at the 7th position differentiates it from other isoflavones, leading to distinct chemical reactivity and biological effects.

Biological Applications

Model Compound for Isoflavones

In biological research, this compound acts as a model compound for studying the metabolism of isoflavones. Its structure allows for insights into the metabolic pathways and biological activities of related compounds.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound possesses significant antioxidant and anti-inflammatory properties. These characteristics make it a candidate for therapeutic applications in treating conditions associated with oxidative stress and inflammation .

Medical Applications

Therapeutic Uses

this compound has shown potential in treating vascular disorders, vitamin deficiencies (specifically vitamin P), and conditions characterized by increased capillary fragility. It has been noted for its ability to enhance tissue and vascular resistance, which is crucial in managing circulatory disorders such as hemorrhage and varicosis .

Case Studies

- Vascular Disorders Treatment : Clinical trials have demonstrated that administration of this compound can significantly improve capillary resistance in patients suffering from conditions like purpura and phlebitis. In one study, patients treated with this compound showed marked improvements in symptoms compared to control groups .

- Vitamin Deficiency : In animal models, this compound was effective in preventing scurvy-like symptoms when administered alongside a diet deficient in vitamin C. The compound's ability to economize ascorbic acid has been highlighted as a key mechanism behind its therapeutic effects .

Industrial Applications

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties. Its incorporation into dietary supplements aims to leverage its health benefits, particularly in promoting cardiovascular health and reducing inflammation.

作用機序

7-ヒドロキシイソフラボンは、様々な分子標的と経路を通じて効果を発揮します。

エストロゲン様作用: エストロゲン受容体に結合し、エストロゲンの効果を模倣します.

抗酸化作用: フリーラジカルを捕捉し、抗酸化酵素を活性化します.

抗炎症作用: 炎症性サイトカインと酵素を阻害します.

神経保護作用: 神経経路を調節し、酸化ストレスから保護します.

類似化合物:

ダイゼイン: エストロゲン様作用と抗酸化作用が類似した別のイソフラボン.

ゲニステイン: 強力なエストロゲン様作用と抗がん作用で知られています.

ホルモノネチン: 同様の生物活性を示しますが、代謝経路が異なります.

独自性: 7-ヒドロキシイソフラボンは、7位に特異的なヒドロキシ置換基を持つため、他のイソフラボンとは異なる生物活性と化学反応性を示すことから、ユニークな化合物です .

結論として、7-ヒドロキシイソフラボンは、研究や産業の様々な分野で大きな可能性を秘めた万能な化合物です。そのユニークな化学構造と生物活性は、研究の価値ある対象となっています。

類似化合物との比較

Daidzein: Another isoflavone with similar estrogenic and antioxidant properties.

Genistein: Known for its strong estrogenic and anticancer activities.

Formononetin: Exhibits similar biological activities but differs in its metabolic pathways.

Uniqueness: 7-Hydroxyisoflavone is unique due to its specific hydroxy substitution at the 7th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavones .

生物活性

7-Hydroxyisoflavone (7-HIF) is a naturally occurring isoflavonoid that has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of 7-HIF, supported by recent research findings, data tables, and case studies.

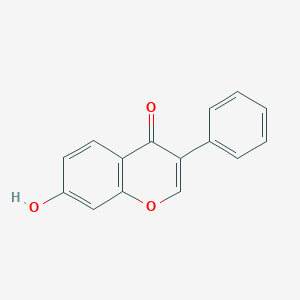

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a hydroxyl group at the 7-position of the isoflavone backbone. Its structure contributes to its reactivity and biological functions.

Antioxidant Activity

Antioxidant properties are one of the most significant biological activities attributed to 7-HIF. Studies have demonstrated that it effectively scavenges free radicals, which can prevent oxidative stress-related damage in cells.

- Mechanism : The antioxidant activity of 7-HIF is primarily due to its ability to donate hydrogen atoms to free radicals, thus stabilizing them.

- Case Study : In a study evaluating various flavonoids, 7-HIF exhibited notable DPPH radical scavenging activity, indicating its potential as a natural antioxidant agent .

Anticancer Activity

Research indicates that 7-HIF possesses anticancer properties through several mechanisms:

- Cell Proliferation Inhibition : 7-HIF has been shown to inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant antiproliferative effects on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of approximately 23.13 μM and 39.13 μM respectively .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which may involve the regulation of key proteins such as Bcl-2 and Bax.

- Data Table : Below is a summary of the IC50 values for various cancer cell lines treated with 7-HIF:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 23.13 |

| HeLa | 39.13 |

| HCT-116 | 18.40 |

| Huh-7 | 37.56 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens:

- Antibacterial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Effects : The compound also demonstrates antifungal activity, making it a candidate for further research in treating fungal infections .

Estrogenic Activity

As an isoflavonoid, 7-HIF may interact with estrogen receptors, presenting both estrogenic and anti-estrogenic activities:

- Estrogen Receptor Modulation : Studies have indicated that modifications at the hydroxyl groups can alter its binding affinity to estrogen receptors, potentially leading to therapeutic applications in hormone-related conditions .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Mechanism/Effect |

|---|---|

| Antioxidant | Scavenging free radicals |

| Anticancer | Inhibition of cell proliferation; induction of apoptosis |

| Antimicrobial | Effective against bacteria and fungi |

| Estrogenic/Anti-estrogenic | Modulation of estrogen receptors |

特性

IUPAC Name |

7-hydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKOZARWBMFKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156626 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-72-2 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。